molecular formula C16H16ClN5O3 B8056571 PF-04802367

PF-04802367

Cat. No.: B8056571
M. Wt: 361.78 g/mol
InChI Key: RQFYFNAGNBUGFC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of PF-367 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the formation of an oxazole ring, which is then functionalized with a triazole moiety and a chloro-methoxyphenyl group. The reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Chemical Reactions Analysis

PF-367 undergoes various chemical reactions, including:

Scientific Research Applications

PF-367 has a wide range of scientific research applications:

    Chemistry: PF-367 is used as a tool compound to study the inhibition of GSK-3 and its effects on various biochemical pathways.

    Biology: The compound is used to investigate the role of GSK-3 in cellular processes, including cell cycle regulation and apoptosis.

    Medicine: PF-367 is being explored for its potential therapeutic effects in treating neurological diseases, particularly Alzheimer’s disease, by modulating tau phosphorylation.

    Industry: PF-367 is used in the development of new drugs targeting GSK-3 and related pathways.

Mechanism of Action

PF-367 exerts its effects by selectively inhibiting GSK-3, a serine/threonine protein kinase involved in various cellular processes. The compound binds to the ATP-binding site of GSK-3, preventing its activity. This inhibition leads to the modulation of tau phosphorylation, which is crucial in the pathogenesis of Alzheimer’s disease . The molecular targets and pathways involved include the Wnt/β-catenin signaling pathway and the regulation of glycogen synthesis .

Comparison with Similar Compounds

PF-367 is unique in its high selectivity and potency as a GSK-3 inhibitor. Similar compounds include:

Properties

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-N-[3-(1,2,4-triazol-1-yl)propyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O3/c1-24-13-4-3-11(7-12(13)17)15-14(20-10-25-15)16(23)19-5-2-6-22-9-18-8-21-22/h3-4,7-10H,2,5-6H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFYFNAGNBUGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N=CO2)C(=O)NCCCN3C=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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